molecular formula C14H19NO B2807860 [3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287317-98-8

[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine

Cat. No. B2807860
CAS RN: 2287317-98-8
M. Wt: 217.312
InChI Key: JYMVSGLAWVXGQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is a chemical compound that has been the subject of scientific research in recent years. This compound is also known as methoxetamine (MXE) and belongs to the class of dissociative anesthetics. MXE has been found to have potential therapeutic applications in the treatment of various psychiatric disorders.

Mechanism of Action

MXE acts as a non-competitive NMDA receptor antagonist, which can modulate glutamate neurotransmission. NMDA receptors are involved in synaptic plasticity, learning, and memory. MXE binds to the phencyclidine (PCP) binding site of the NMDA receptor and inhibits the influx of calcium ions into the neuron, which can modulate glutamate neurotransmission. MXE also acts on other receptors such as the sigma-1 receptor, which has been implicated in various psychiatric disorders.
Biochemical and Physiological Effects:
MXE has been found to have various biochemical and physiological effects. MXE can cause dissociation, euphoria, and hallucinations. MXE can also cause sedation, ataxia, and nystagmus. MXE has been found to have analgesic properties and can be used as a painkiller. MXE can also cause tachycardia, hypertension, and hyperthermia. MXE has been found to have a long half-life, which can lead to accumulation in the body.

Advantages and Limitations for Lab Experiments

MXE has various advantages and limitations for lab experiments. MXE can be synthesized easily and can be purified using various analytical techniques. MXE can be used to study the role of glutamate neurotransmission in various psychiatric disorders. MXE can also be used to study the role of sigma-1 receptors in various psychiatric disorders. MXE has various limitations such as its potential for abuse and its long half-life, which can lead to accumulation in the body.

Future Directions

There are various future directions for research on MXE. MXE can be used to study the role of glutamate neurotransmission in various psychiatric disorders such as depression, anxiety, and PTSD. MXE can also be used to study the role of sigma-1 receptors in various psychiatric disorders. MXE can be used to develop novel therapeutics for various psychiatric disorders. MXE can also be used to develop novel painkillers. MXE can be used to study the pharmacokinetics and pharmacodynamics of dissociative anesthetics. MXE can also be used to study the potential for abuse and dependence of dissociative anesthetics.

Synthesis Methods

MXE can be synthesized by the reaction of 3-methoxy-2-methylbenzaldehyde with cyclohexanone in the presence of sodium hydroxide and a catalytic amount of acetic acid. The resulting product is then reduced with sodium borohydride to yield MXE. The purity of the synthesized MXE can be determined using various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

MXE has been found to have potential therapeutic applications in the treatment of various psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). MXE acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which can modulate glutamate neurotransmission. Glutamate is the major excitatory neurotransmitter in the brain, and its dysregulation has been implicated in the pathophysiology of various psychiatric disorders. MXE has also been found to have analgesic properties and can be used as a painkiller.

properties

IUPAC Name

[3-(4-methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-10-5-11(16-2)3-4-12(10)14-6-13(7-14,8-14)9-15/h3-5H,6-9,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMVSGLAWVXGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C23CC(C2)(C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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